Conformational Equilibrium Shift
A direct head-to-head NMR study provides quantitative evidence of a conformational shift. The alpha-d-arabinopyranose tetrabenzoate (11) exhibits a greater proportion of the C1 (D) chair conformation at equilibrium compared to its tetraacetate analog (3). Specifically, the tetrabenzoate has about 10% more of the C1 conformer, corresponding to a free energy difference (ΔΔG°) of 0.30 kcal mol⁻¹ [1]. This shift is driven by the enhanced anomeric effect of the more electron-withdrawing benzoyloxy group, which favors the axial orientation of the anomeric substituent [1].
| Evidence Dimension | Conformational Equilibrium (% C1 (D) Chair) and Free Energy Difference |
|---|---|
| Target Compound Data | About 10% more C1 (D) conformer than the tetraacetate; ΔΔG° = +0.30 kcal mol⁻¹ for the IC(D) → C1(D) equilibrium relative to the tetraacetate. |
| Comparator Or Baseline | alpha-d-Arabinopyranose tetraacetate (3) has approximately 10% less of the C1 (D) conformation at equilibrium. |
| Quantified Difference | Approximately a 10 percentage point increase in the C1 (D) conformer population for the tetrabenzoate relative to the tetraacetate. |
| Conditions | Acetone-d₆ at 31 °C, as measured by 1H NMR spin-coupling constant averaging. |
Why This Matters
A 10% shift in conformational population and a 0.30 kcal mol⁻¹ change in free energy are highly significant for stereochemical outcomes in glycosylation reactions and for interpreting molecular recognition events, making the tetrabenzoate a distinctly different reactive entity from its acetate counterpart.
- [1] Durette, P. L., & Horton, D. (1971). Conformational Studies on Pyranoid Sugar Derivatives. The Conformational Equilibria of the D-Aldopentopyranose Tetraacetates and Tetrabenzoates. The Journal of Organic Chemistry, 36(18), 2658–2669. View Source
